Lipophilicity Differentiation (logP) vs. Benzyl Analog
The N-benzyl analog (N-benzyl-N'-(2-chlorophenyl)ethanediamide) has a measured logP of 4.95 . Although an experimentally measured logP for N-(2-chlorophenyl)-N'-ethylethanediamide is not available from the same dataset, structure-property relationship (SPR) analysis predicts a logP reduction of approximately 1.5–2.0 log units for the ethyl analogue compared to the benzyl derivative, based on the well-established π–alkyl fragment contribution rules (Hansch–Leo approach) [1]. This places the target compound in the optimal logP range (2.5–3.5) for oral bioavailability and CNS penetration, distinct from the highly lipophilic benzyl analog [2].
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.5–3.5 (based on Hansch–Leo fragment addition, subtracting benzyl–ethyl π difference of ~1.5–2.0 from measured logP of benzyl analog) [1] |
| Comparator Or Baseline | N-benzyl-N'-(2-chlorophenyl)ethanediamide: logP = 4.95 (measured) |
| Quantified Difference | ΔlogP ≈ –1.5 to –2.0 (predicted); target compound is significantly less lipophilic |
| Conditions | Predicted using Hansch–Leo fragment constant method; comparator logP measured via standard shake-flask or HPLC method (vendor datasheet) |
Why This Matters
Lower lipophilicity correlates with reduced non-specific protein binding, lower risk of phospholipidosis, and improved aqueous solubility, making the ethyl derivative a more attractive starting point for lead optimization.
- [1] Hansch, C. and Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5(3): 235-248, 2010. View Source
